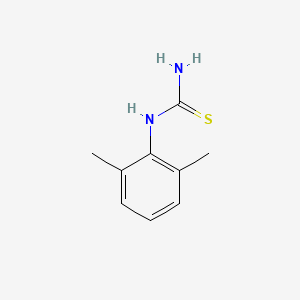

1-(2,6-Xylyl)thiourea

Description

Thiourea (B124793), an organosulfur compound with the chemical formula SC(NH₂)₂, is structurally analogous to urea, with the oxygen atom replaced by a sulfur atom. annexechem.comwikipedia.org This substitution imparts unique chemical properties and reactivity to the molecule. annexechem.com Thioureas are a broad class of compounds with the general structure (R¹R²N)(R³R⁴N)C=S and are known for their ability to exist in tautomeric forms: the thione form and the thiol form (isothiourea). mdpi.com The thione form is generally more prevalent in aqueous solutions. mdpi.com

The properties and applications of thiourea derivatives are diverse and are significantly influenced by the nature of the substituent groups attached to the nitrogen atoms. These derivatives are versatile reagents in organic synthesis, serving as building blocks for various heterocyclic compounds such as pyrimidines and aminothiazoles. annexechem.comwikipedia.org Furthermore, the presence of nitrogen and sulfur atoms allows thiourea derivatives to act as effective ligands, forming stable complexes with a wide range of metal ions. annexechem.commdpi.com This characteristic is central to many of their biological and industrial applications.

The study of thiourea and its derivatives has a long history, with early research establishing its role as a sulfur analogue of urea. Over the 20th century, the exploration of thiourea derivatives in medicinal chemistry led to the discovery of a wide array of biological activities. Research into N-arylthioureas, the subclass to which N-(2,6-Dimethylphenyl)thiourea belongs, has been a significant area of focus.

More recent research, from the 2000s to the present, has concentrated on substituted thioureas for applications in the agrochemical and pharmaceutical fields, with a goal of achieving enhanced selectivity towards biological targets. Specifically, N-(2,6-Dimethylphenyl)thiourea has been identified as a metabolite of xylazine (B1663881), a veterinary sedative and analgesic. This has led to its use as a marker for detecting xylazine doping in animals such as horses. The structural similarity to xylazine has also prompted research into its potential pharmacological properties.

Chemical Profile

| Property | Value |

| CAS Number | 6396-76-5 |

| Molecular Formula | C₉H₁₂N₂S |

| Molecular Weight | 180.27 g/mol |

| Melting Point | 195 °C chemsynthesis.com |

| InChI Key | ASNKJUONFPQYPC-UHFFFAOYSA-N |

Structural Analysis

The structural characteristics of N-(2,6-Dimethylphenyl)thiourea and its derivatives have been investigated to understand their chemical behavior and biological activity. While a specific crystal structure for the parent compound was not detailed in the provided search results, the crystal structure of a closely related analogue, 3-acetyl-1-(2,6-dimethylphenyl)thiourea, provides valuable insights. nih.gov

In this analogue, the conformation of the two N-H bonds in the thiourea moiety are anti to each other. nih.gov One of these bonds is anti to the C=S bond, while the other is syn. nih.gov Furthermore, the C=S and C=O groups are in an anti conformation to each other. nih.gov The dihedral angle between the benzene (B151609) ring and the side chain is 83.74 (5)°. nih.gov The structure also reveals the presence of an intramolecular N—H⋯O hydrogen bond. nih.gov In the crystal lattice, molecules are linked into inversion dimers by pairs of N—H⋯S interactions. nih.gov

Applications in Scientific Research

Thiourea and its derivatives have demonstrated a wide range of biological activities and applications.

Herbicidal Activity

Acylthiourea compounds are recognized for their herbicidal activity. semanticscholar.org A series of N-(o-fluorophenoxyacetyl)thioureas derivatives have been synthesized and some of these compounds exhibited herbicidal activity in preliminary biological tests. semanticscholar.org Furthermore, a study on N-benzoyl-N'-pyrimidin-2-yl thioureas demonstrated promising herbicidal activities against Brassica napus L., particularly for chlorinated derivatives. nih.gov

Antimicrobial Activity

Thiourea derivatives are a subject of interest due to their antibacterial and antifungal activities. mdpi.com A variety of these compounds have been synthesized and tested against different microbial strains. For instance, some unsymmetrical thiourea derivatives have shown moderate antibacterial effects against strains like E. coli, S. flexneri, P. aeruginosa, and S. typhi. nih.gov N-acyl thiourea derivatives carrying a heterocyclic nucleus have also been designed as potential antimicrobial agents. nih.gov The coordination of thiourea ligands with metal ions like Ni²⁺ and Cu²⁺ can also result in complexes with significant antimicrobial activity. mdpi.com

Corrosion Inhibition

Organic compounds containing nitrogen and sulfur, such as thiourea and its derivatives, have been extensively investigated as corrosion inhibitors for various metals in acidic media. analis.com.myisca.in Their effectiveness is attributed to their ability to be adsorbed onto the metal surface, forming a protective film that retards the corrosion process. analis.com.mywjarr.com The sulfur atom in the thiourea molecule is easily protonated in acidic solutions and acts as a strong electron donor, leading to strong adsorption on the metal surface. analis.com.my Studies have shown that the inhibition efficiency of thiourea derivatives increases with their concentration. analis.com.my The adsorption mechanism can be a mix of physical and chemical adsorption. researchgate.net

Synthesis and Reactions

Several synthetic methodologies are employed for the synthesis of 1-(2,6-Dimethylphenyl)thiourea and its analogues. A common method involves the reaction of 2,6-dimethylaniline with thiophosgene in anhydrous conditions. The optimization of this reaction often involves the use of polar aprotic solvents like THF or DMF to stabilize intermediates and conducting the reaction at low temperatures (0–5°C) to minimize side reactions.

Another synthetic route involves the reaction of an acyl chloride, such as propionyl chloride, with ammonium thiocyanate in acetone to form an in-situ isothiocyanate. nih.gov This is then reacted with 2,6-dimethylaniline to yield the corresponding N-acyl-N'-(2,6-dimethylphenyl)thiourea. nih.gov A similar procedure using acetyl chloride has been employed to synthesize 3-acetyl-1-(2,6-dimethylphenyl)thiourea. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2,6-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-6-4-3-5-7(2)8(6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNKJUONFPQYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213803 | |

| Record name | 1-(2,6-Xylyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6396-76-5 | |

| Record name | N-(2,6-Dimethylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6396-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Xylyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006396765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6396-76-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,6-Xylyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-xylyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6-Dimethylphenyl)thiourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AQC8E3DN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N 2,6 Dimethylphenyl Thiourea

N-Substituted Analogues of N-(2,6-Dimethylphenyl)thiourea

A significant class of derivatives is formed by substituting the hydrogen atoms on the nitrogen atoms of the thiourea (B124793) group. Acylation and aroylation are common strategies to introduce various functional groups.

The synthesis of these N-substituted analogues generally follows the isothiocyanate-mediated pathway. For example, reacting propionyl chloride with ammonium thiocyanate in acetone, followed by the addition of 2,6-dimethylaniline, yields N-(2,6-Dimethylphenyl)-N′-propanoylthiourea nih.gov. Similarly, using acetyl chloride as the starting material results in the formation of 3-acetyl-1-(2,6-dimethylphenyl)thiourea. These reactions are typically carried out under reflux conditions to ensure complete reaction.

Below is a table summarizing some N-substituted analogues of N-(2,6-Dimethylphenyl)thiourea and their synthetic methods.

| Compound Name | Substituent on Nitrogen | Synthetic Method | Reference |

| 3-Acetyl-1-(2,6-dimethylphenyl)thiourea | Acetyl | Reaction of acetyl chloride with ammonium thiocyanate followed by 2,6-dimethylaniline in acetone. | Not specified |

| N-(2,6-Dimethylphenyl)-N′-propanoylthiourea | Propanoyl | Reaction of propionyl chloride with ammonium thiocyanate followed by 2,6-dimethylaniline in acetone. | nih.gov |

Structural Modifications on the Phenyl Ring

While specific examples detailing the synthesis of N-(substituted-2,6-dimethylphenyl)thioureas are not extensively documented in the provided search results, the general synthesis of substituted phenylthioureas suggests that appropriately substituted anilines can be used as starting materials. For example, a substituted 2,6-dimethylaniline could theoretically be reacted with an isothiocyanate to yield the corresponding substituted N-(2,6-dimethylphenyl)thiourea derivative.

Modifications of the Thiourea Moiety

The thiourea functional group itself can be chemically transformed to generate further derivatives. Two key modifications include S-alkylation to form isothioureas and conversion to guanidines.

S-Alkylation to Isothioureas: The sulfur atom of the thiourea group is nucleophilic and can react with alkyl halides to form S-alkyl-isothiouronium salts. Subsequent deprotonation can yield the neutral S-alkyl-isothiourea. This transformation converts the C=S double bond into a C=N double bond within the isothiourea core.

Conversion to Guanidines: Thioureas can serve as precursors for the synthesis of guanidines. This conversion typically involves a desulfurization-amination reaction. A common method is the reaction of the thiourea with a carbodiimide in the presence of a coupling agent, or through reaction with an amine in the presence of a metal salt, such as mercury(II) chloride, which acts as a thiophile to facilitate the removal of sulfur.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of 1-(2,6-dimethylphenyl)thiourea and elucidating its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of 1-(2,6-dimethylphenyl)thiourea by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H protons of the thiourea (B124793) moiety, and the methyl group protons. The two methyl groups at the 2 and 6 positions of the phenyl ring are chemically equivalent and should produce a single, sharp signal. The aromatic protons on the phenyl ring would appear in the typical aromatic region. The N-H protons of the thiourea group are notable for their characteristic chemical shift, which can be broad and is sensitive to solvent and concentration. In related N-arylthiourea structures, the N-H protons typically resonate in the downfield region, sometimes between δ 10–12 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. It will display unique signals for the carbon atoms of the methyl groups, the distinct carbons of the aromatic ring, and, most characteristically, the C=S (thiocarbonyl) carbon. The thiocarbonyl carbon is significantly deshielded and appears at a low field, a hallmark of thiourea compounds. For instance, in pure thiourea, the thiocarbonyl carbon resonance is observed around 181.95 ppm. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Signals for 1-(2,6-Dimethylphenyl)thiourea

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Methyl (CH₃) | Singlet | Signal in aliphatic region | The two methyl groups are equivalent. |

| Aromatic (C-H) | Multiplet in aromatic region | Signals in aromatic region | Signals for C3/C5 and C4 protons. |

| Quaternary Aromatic (C1, C2, C6) | - | Signals in aromatic region | Carbons attached to other groups. |

| Thiourea (N-H) | Broad singlet, downfield | - | Position is solvent-dependent. |

| Thiocarbonyl (C=S) | - | Signal at low field | Characteristic of the thiourea group. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-(2,6-dimethylphenyl)thiourea, the key vibrational modes are associated with the N-H and C=S groups.

The IR spectrum of thiourea derivatives typically exhibits strong absorption bands corresponding to N-H stretching vibrations, usually observed in the range of 3100-3400 cm⁻¹. The C=S stretching vibration is also a key diagnostic peak, though it can be coupled with other vibrations. In many thiourea compounds, this band appears in the region of 1250 cm⁻¹. Other significant absorptions include C-N stretching and N-H bending vibrations.

For the related compound, 3-acetyl-1-(2,6-dimethylphenyl)thiourea, specific characteristic absorptions have been reported, providing insight into the vibrational modes of the core structure. nih.gov

Table 2: Key IR Absorption Bands for Thiourea Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | ~3300 | |

| C-N | Stretching | - | - |

| C=S | Stretching | ~1250 | |

| N-H (in 3-acetyl derivative) | Stretching | 3156.1 | nih.gov |

| C-N (in 3-acetyl derivative) | Stretching | 1365.7 | nih.gov |

| C=S (in 3-acetyl derivative) | Stretching | 710.4 | nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic phenyl ring and the thiocarbonyl group in 1-(2,6-dimethylphenyl)thiourea are the primary chromophores. Thiourea derivatives typically exhibit absorption bands in the UV region. For 1-(2,6-dimethylphenyl)thiourea, a maximum absorption wavelength (λmax) has been reported at 249 nm. Another source suggests a λmax of approximately 270 nm in ethanol, which is attributed to electronic transitions within the molecule's conjugated system.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of 1-(2,6-dimethylphenyl)thiourea is C₉H₁₂N₂S, corresponding to a molecular weight of approximately 180.27 g/mol . ncats.ioguidechem.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to this mass.

The fragmentation of protonated thiourea compounds under collision-induced dissociation (CID) often involves complex pathways. Studies on similar compounds indicate that dissociation is frequently initiated by the migration of a proton from the sulfur atom to a nitrogen atom, following a "mobile proton" model. researchgate.net This leads to characteristic fragmentation patterns that can help in structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of chemical compounds. For 1-(2,6-dimethylphenyl)thiourea, purity levels of ≥98.0% have been reported by suppliers, as determined by HPLC. mdpi.com

A typical HPLC method for a compound like this would involve a reversed-phase column (such as a C18 or a cyano (CN) column) with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water. osha.govsielc.com Detection is commonly achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance, such as its λmax of ~249 nm. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: General HPLC Parameters for Purity Assessment of Thiourea Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-phase (e.g., C18, CN), 4.6 mm x 250 mm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~249 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient |

Single-Crystal X-ray Diffraction Studies of N-(2,6-Dimethylphenyl)thiourea and Derivatives

In the crystal structure of 3-acetyl-1-(2,6-dimethylphenyl)thiourea , the molecule adopts a specific conformation where the two N-H bonds are anti to each other. nih.gov The side chain is significantly twisted with respect to the dimethylphenyl ring, with a dihedral angle of 83.74 (5)°. nih.gov This twisted conformation is a common feature in N-arylthioureas and is influenced by the steric hindrance of the ortho-methyl groups. The crystal packing is stabilized by intermolecular N-H···S hydrogen bonds, which link the molecules into inversion dimers. nih.gov

Similarly, the structure of N-(2,6-dimethylphenyl)-N′-propanoylthiourea reveals a nearly planar propionylthiourea group, which forms a dihedral angle of 83.39 (7)° with the benzene (B151609) ring. nih.gov This significant twist minimizes steric repulsion. The molecular conformation is stabilized by an intramolecular N-H···O hydrogen bond. In the crystal lattice, molecules are linked by pairs of N-H···S hydrogen bonds, forming centrosymmetric dimers. nih.gov

These studies collectively indicate that the N-(2,6-dimethylphenyl)thiourea framework imposes a sterically driven, non-planar conformation where the thiourea side chain is nearly perpendicular to the plane of the aromatic ring. The hydrogen bonding patterns, dominated by N-H···S interactions, are a key feature in the solid-state assembly of these molecules.

Table 4: Crystallographic Data for Derivatives of N-(2,6-Dimethylphenyl)thiourea

| Parameter | 3-acetyl-1-(2,6-dimethylphenyl)thiourea nih.gov | N-(2,6-Dimethylphenyl)-N′-propanoylthiourea nih.gov |

|---|---|---|

| Chemical Formula | C₁₁H₁₄N₂OS | C₁₂H₁₆N₂OS |

| Molecular Weight | 222.31 | 236.33 |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 8.008 (1) | 7.8069 (3) |

| b (Å) | 8.211 (1) | 8.4770 (3) |

| c (Å) | 10.037 (1) | 10.1426 (3) |

| α (°) | 89.39 (1) | 103.782 (2) |

| β (°) | 77.65 (1) | 90.342 (2) |

| γ (°) | 64.71 (1) | 109.928 (2) |

| Volume (ų) | 580.47 (13) | 610.07 (4) |

| Dihedral Angle (Ring vs. Side Chain) | 83.74 (5)° | 83.39 (7)° |

| Key Intermolecular Interaction | N-H···S hydrogen bonds forming inversion dimers | N-H···S hydrogen bonds forming centrosymmetric dimers |

Molecular Conformation and Geometry

Table 1: Selected Geometric Parameters for 1-(2,6-Dimethylphenyl)thiourea Note: Precise bond lengths and angles from the specific crystal structure of 1-(2,6-Dimethylphenyl)thiourea are not available in the referenced abstracts. The values below represent typical measurements for thiourea derivatives.

| Parameter | Typical Value (Å or °) |

|---|---|

| C=S Bond Length | ~1.71 Å |

| C-N Bond Length | ~1.33 Å |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is primarily stabilized by intermolecular hydrogen bonds. Specifically, N—H⋯S hydrogen bonds are the dominant interactions, linking individual molecules together researchgate.net. These interactions create layers within the crystal structure. According to crystallographic analysis, only two of the three hydrogen atoms on the amino groups are involved in these hydrogen bonding networks researchgate.net. This type of sulfur-centered hydrogen bonding is a key feature in the supramolecular assembly of thiourea derivatives.

Table 2: Intermolecular Hydrogen Bond Interactions Note: Specific geometric details (distances and angles) for the hydrogen bonds were not available in the referenced abstract.

| Donor-H···Acceptor | Description |

|---|---|

| N—H···S | Links molecules into layers, stabilizing the crystal packing researchgate.net |

Dihedral Angles and Steric Effects

A critical feature of 1-(2,6-Dimethylphenyl)thiourea's structure is the pronounced steric effect exerted by the two methyl groups on the phenyl ring. These groups, positioned at the ortho- (2 and 6) locations, create significant steric hindrance. This forces the thiourea group to rotate out of the plane of the aromatic ring. The resulting dihedral angle between the plane of the thiourea group and the plane of the dimethylphenyl ring is 80.75 (7)° researchgate.net. This nearly perpendicular arrangement minimizes steric repulsion between the methyl groups and the thiourea moiety. Similar large dihedral angles are observed in N-acyl derivatives, such as 83.74 (5)° in 3-acetyl-1-(2,6-dimethylphenyl)thiourea and 83.39 (7)° in N-(2,6-Dimethylphenyl)-N′-propanoylthiourea, underscoring the dominant role of the 2,6-dimethylphenyl group in determining the compound's conformation nih.govnih.gov.

Table 3: Key Dihedral Angle

| Planes Involved | Angle (°) |

|---|---|

| Thiourea Group and Aromatic Ring | 80.75 (7) researchgate.net |

Coordination Chemistry of N 2,6 Dimethylphenyl Thiourea

N-(2,6-Dimethylphenyl)thiourea as a Ligand in Metal Complexes

1-(2,6-Dimethylphenyl)thiourea acts as a versatile ligand, primarily coordinating to metal centers through its sulfur atom. The electronic properties and steric bulk of the 2,6-dimethylphenyl group play a crucial role in determining the structure and reactivity of the resulting metal complexes.

The most common binding mode for N-aryl thioureas, including 1-(2,6-dimethylphenyl)thiourea, is as a neutral, monodentate ligand coordinating through the sulfur atom of the thiocarbonyl group. mdpi.commaterialsciencejournal.org This is consistent with the Hard and Soft Acids and Bases (HSAB) principle, where the soft sulfur atom preferentially binds to soft or borderline metal ions. Evidence from studies on analogous N,N'-substituted thioureas shows that coordination to metals like Cu(I), Cu(II), Ni(II), and Zn(II) occurs predominantly through the sulfur atom. rsc.org

While less common, bidentate coordination involving both a nitrogen and the sulfur atom (N,S-chelation) can occur, particularly if other functional groups are present on the ligand scaffold. mdpi.comresearchgate.net However, for simple N-aryl thioureas, monodentate S-coordination is the prevailing mode.

The coordination of one or more 1-(2,6-dimethylphenyl)thiourea ligands to a metal center, along with ancillary ligands like halides, results in various coordination geometries. Studies on structurally similar sterically hindered ligands, such as 1,3-bis(2,6-diethylphenyl)thiourea, have shown the formation of four-coordinate complexes. nih.gov Depending on the metal ion, these complexes can adopt tetrahedral geometries, as seen with Co(II) and Zn(II), or square planar geometries, as observed with Pd(II). nih.gov Other possible geometries for related thiourea (B124793) complexes include distorted tetrahedral and trigonal planar arrangements. rsc.org

The solid-state structure of the ligand and its derivatives is heavily influenced by hydrogen bonding. Crystal structures of related compounds like 3-acetyl-1-(2,6-dimethylphenyl)thiourea and N-(2,6-dimethylphenyl)-N′-propanoylthiourea reveal the presence of intramolecular N—H⋯O hydrogen bonds. nih.govnih.gov Furthermore, intermolecular N—H⋯S hydrogen bonds are common, often leading to the formation of centrosymmetric dimers in the crystal lattice. nih.govnih.gov These interactions can influence the ligand's conformation and its presentation to the metal ion during complexation.

Metal complexes of 1-(2,6-dimethylphenyl)thiourea and its analogues are typically synthesized through direct reaction of the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org A common method involves reacting the thiourea ligand with a metal halide (e.g., CoCl₂, NiBr₂, PdCl₂) in a 2:1 ligand-to-metal molar ratio in a solvent like acetonitrile (B52724) or methanol (B129727) at room temperature. materialsciencejournal.orgnih.gov The resulting complex often precipitates from the solution or can be isolated by slow evaporation of the solvent. nih.gov

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Coordination through the sulfur atom is typically confirmed by a shift in the ν(C=S) stretching frequency compared to the free ligand. rdd.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize diamagnetic complexes. Coordination to a metal center causes shifts in the resonances of the N-H protons and the thiocarbonyl carbon (C=S). nih.gov A downfield shift of the C=S signal in the ¹³C NMR spectrum is indicative of coordination through the sulfur atom. mdpi.com

Elemental Analysis: Confirms the empirical formula and stoichiometry of the synthesized complexes. nih.gov

The table below summarizes characterization data for representative metal complexes with a sterically hindered thiourea ligand analogous to 1-(2,6-dimethylphenyl)thiourea.

| Complex | Metal Ion | Geometry | Synthesis Method | Characterization Highlights |

| [L₂CoCl₂] | Co(II) | Tetrahedral | Reaction of ligand (L) with CoCl₂ in acetonitrile. nih.gov | Single-crystal X-ray diffraction confirmed the tetrahedral geometry. nih.gov |

| [L₂NiBr₂] | Ni(II) | Tetrahedral | Reaction of ligand (L) with NiBr₂ in acetonitrile. nih.gov | Characterized by elemental analysis and X-ray diffraction. nih.gov |

| [L₂PdCl₂] | Pd(II) | Square Planar | Reaction of ligand (L) with PdCl₂ in acetonitrile. nih.gov | ¹³C NMR showed a significant shift in the C=S signal, indicating S-coordination. nih.gov |

| [L₂ZnI₂] | Zn(II) | Tetrahedral | Reaction of ligand (L) with ZnI₂ in acetonitrile. nih.gov | Characterized by ¹H and ¹³C NMR and single-crystal X-ray diffraction. nih.gov |

| (L = 1,3-bis(2,6-diethylphenyl)thiourea, an analogue of 1-(2,6-dimethylphenyl)thiourea) |

The 2,6-dimethylphenyl substituent has a profound impact on the coordination chemistry of the thiourea ligand, primarily through steric effects. The two methyl groups in the ortho positions of the phenyl ring create significant steric hindrance around the adjacent nitrogen atom.

This steric bulk forces the phenyl ring to adopt a conformation that is nearly perpendicular to the plane of the thiourea moiety. In the crystal structures of N-(2,6-dimethylphenyl)-N′-propanoylthiourea and 3-acetyl-1-(2,6-dimethylphenyl)thiourea, the dihedral angle between the phenyl ring and the side chain is approximately 83°. nih.govnih.gov This twisted conformation can influence the accessibility of the ligand's donor atoms to a metal center.

The steric hindrance provided by the 2,6-dimethylphenyl group also affects the stoichiometry and geometry of the resulting metal complexes. It tends to prevent the formation of polymeric structures and favors the formation of discrete, four-coordinated monomeric complexes of the type [ML₂X₂]. nih.gov Furthermore, for square planar complexes like those of palladium, the bulky substituents can influence the relative stability of cis and trans isomers in solution. nih.gov

Applications of N-(2,6-Dimethylphenyl)thiourea Metal Complexes

The unique structural features imparted by the 1-(2,6-dimethylphenyl)thiourea ligand can be harnessed for specific applications, ranging from catalysis to the selective binding of metal ions.

Thiourea derivatives and their metal complexes have emerged as effective catalysts in various organic transformations. nih.gov While specific catalytic applications for complexes of 1-(2,6-dimethylphenyl)thiourea are not extensively documented, related compounds have shown significant promise. For instance, half-sandwich chiral Ru(II)-benzene complexes derived from chiral aroyl thiourea ligands have demonstrated catalytic activity in the enantioselective reduction of ketones. nih.gov The well-defined coordination sphere and steric environment created by ligands like 1-(2,6-dimethylphenyl)thiourea could be advantageous in designing catalysts for asymmetric synthesis, where control over the spatial arrangement around the metal center is critical. Thiourea derivatives also find use as organocatalysts, a field where their hydrogen-bonding capabilities are exploited. nih.gov

Thiourea derivatives exhibit a strong affinity for soft heavy metal ions, most notably mercury(II). mdpi.com This interaction is governed by the HSAB principle, which predicts a favorable bond between the soft Lewis base (the sulfur atom of thiourea) and the soft Lewis acid (Hg²⁺). mdpi.com

Complexes of mercury(II) with N-aryl thioureas can be readily prepared by reacting the ligand with a mercury(II) halide, such as HgCl₂ or HgBr₂, in a solvent like ethanol. rdd.edu.iq The synthesis often results in the immediate precipitation of the complex. rdd.edu.iq Characterization of these complexes confirms that the thiourea ligand coordinates to the mercury center through the sulfur atom. rdd.edu.iq The resulting complexes, typically of the formula [Hg(L)₂X₂], often feature a tetrahedral coordination geometry around the mercury(II) ion. researchgate.nettjpsj.org

The strong and often selective interaction with mercury has led to the development of thiourea-based compounds as chemosensors for the detection of Hg²⁺ ions in aqueous environments. mdpi.com The binding event can be transduced into a measurable signal, such as a change in fluorescence, allowing for sensitive detection of this toxic metal ion. mdpi.com

| Complex Type | Metal Ion | Coordination Evidence | Typical Geometry | Reference |

| [Hg(L)X₂] | Hg(II) | Shift in ν(C=S) band in IR spectra. rdd.edu.iq | Tetrahedral | rdd.edu.iqresearchgate.net |

| (L = N-aryl thiourea derivative; X = Cl, Br, I) |

Computational Investigations of N 2,6 Dimethylphenyl Thiourea

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic and geometric properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other fundamental physicochemical characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules with high accuracy. core.ac.uk By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and precision, making it suitable for studying molecules of pharmaceutical interest. iosrjournals.org

Studies on thiourea (B124793) derivatives using DFT, often with the B3LYP functional and basis sets like 6-311G, are used to determine key electronic properties. sid.irresearchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. sciforum.netjmaterenvironsci.com The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For N-(2,6-Dimethylphenyl)thiourea, the HOMO is expected to be localized primarily on the electron-rich thiourea group and the phenyl ring, while the LUMO would also involve these regions, reflecting their role in potential charge transfer interactions.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity profile. iosrjournals.org These descriptors help in predicting the molecule's behavior in chemical reactions and biological interactions.

Table 1: Representative Quantum Chemical Descriptors Derived from DFT

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. |

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For N-(2,6-Dimethylphenyl)thiourea, the most significant conformational feature is the rotation around the N-C(aryl) bond.

X-ray crystallography studies on closely related analogues, such as 3-Acetyl-1-(2,6-dimethylphenyl)thiourea and N-(2,6-Dimethylphenyl)-N′-propanoylthiourea, provide direct experimental insight into the compound's preferred solid-state conformation. nih.govnih.gov These studies consistently show that the 2,6-dimethylphenyl ring is oriented nearly perpendicular to the plane of the thiourea side chain. This orientation is dictated by the steric hindrance from the two ortho-methyl groups, which prevents a planar arrangement. The dihedral angle between the phenyl ring and the side chain has been measured at 83.74° and 83.39° in these analogues, respectively. nih.govnih.gov This twisted conformation is a critical structural feature that will influence how the molecule fits into a protein binding site.

Table 2: Key Torsional and Dihedral Angles from Crystal Structures of Analogues

| Compound | Torsion/Dihedral Angle | Value (°) | Reference |

|---|---|---|---|

| 3-Acetyl-1-(2,6-dimethylphenyl)thiourea | Dihedral angle (phenyl ring vs. side chain) | 83.74 (5) | nih.gov |

| 3-Acetyl-1-(2,6-dimethylphenyl)thiourea | Torsion angle (C2-C1-N1-C7) | 94.77 (22) | nih.gov |

| N-(2,6-Dimethylphenyl)-N′-propanoylthiourea | Dihedral angle (phenyl ring vs. side chain) | 83.39 (7) | nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can model how a molecule moves, flexes, and interacts with its environment, such as proteins or solvent molecules, over time. nih.gov

MD simulations are invaluable in drug discovery for studying how a ligand (a potential drug molecule) binds to its protein target. nih.gov For a compound like N-(2,6-Dimethylphenyl)thiourea, simulations can be used to assess the stability of its complex with a target protein, such as urease or a kinase. nih.govacs.org Starting from a docked pose, the simulation tracks the movements of both the ligand and the protein over nanoseconds or longer.

Key metrics are used to analyze the simulation trajectory. The Root Mean Square Deviation (RMSD) of the ligand's atoms is monitored to assess its stability within the binding pocket; a stable RMSD value suggests a persistent binding mode. The Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding, highlighting key residues involved in the interaction. nih.gov These simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex, providing a dynamic picture that goes beyond static docking models.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the surrounding solvent (e.g., water) to provide a realistic depiction of solvation effects. Alternatively, implicit solvent models can be used, where the solvent is treated as a continuous medium, which is computationally less expensive. mdpi.comresearchgate.net

Simulations of N-(2,6-Dimethylphenyl)thiourea in different solvents can reveal how the solvent affects its conformational preferences and intermolecular interactions. For example, in a polar solvent like water, the simulation would show the formation and dynamics of hydrogen bonds between the thiourea's N-H groups and surrounding water molecules. In contrast, in a non-polar solvent, intramolecular forces would play a more dominant role in determining the molecule's conformation. Understanding these solvent effects is crucial for predicting the molecule's behavior in both chemical reactions and biological environments.

In Silico Predictions and Virtual Screening

In silico (computer-based) methods are essential for modern drug discovery, allowing for the rapid screening of large compound libraries and the prediction of pharmacokinetic properties long before a compound is synthesized.

Virtual screening involves docking large numbers of molecules into the 3D structure of a biological target to identify those with the highest predicted binding affinity. nih.govresearchgate.net N-(2,6-Dimethylphenyl)thiourea could be included in such screening campaigns to identify potential protein targets.

Furthermore, predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical for evaluating its drug-likeness. mdpi.com Various computational models can predict these properties based on the molecular structure. For N-(2,6-Dimethylphenyl)thiourea, these models can estimate its oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and other key parameters. These predictions help prioritize candidates and identify potential liabilities early in the drug development process. nih.govresearchgate.net

Table 3: Representative In Silico Predicted ADMET Properties for N-(2,6-Dimethylphenyl)thiourea

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 180.27 g/mol | Affects diffusion and absorption. |

| LogP (Lipophilicity) | ~2.5 - 3.0 | Influences solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 | Number of N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 1 (Sulfur atom) | Number of N or O atoms (sulfur is a weak acceptor). |

| Lipinski's Rule of Five | Compliant | Indicates potential for oral bioavailability. |

| Human Intestinal Absorption | High | Predicts the extent of absorption from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate | Suggests potential for CNS activity. |

| CYP2D6 Inhibition | Predicted Inhibitor | Indicates potential for drug-drug interactions. |

Note: The values in this table are representative predictions based on standard computational models and may vary between different prediction algorithms.

Drug Likeness and Pharmacokinetic Profiling

Drug likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. wikipedia.org This evaluation is often guided by sets of rules derived from the analysis of successful oral drugs. Pharmacokinetic profiling involves the prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET). nuph.edu.uanih.gov

One of the most widely used guidelines is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular mass less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not exceeding 5. wikipedia.orgdrugbank.com Candidate drugs that adhere to these rules tend to have a higher probability of success in clinical trials. wikipedia.org

For 1-(2,6-Dimethylphenyl)thiourea, the parameters related to Lipinski's Rule of Five can be calculated based on its molecular structure. With a molecular weight of 180.27 g/mol , it satisfies the mass requirement. ncats.io Its structure contains two N-H groups, which act as hydrogen bond donors, and the nitrogen and sulfur atoms can function as hydrogen bond acceptors. These values fall well within the limits set by the rule, suggesting favorable physicochemical properties for oral bioavailability.

| Property | Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Mass (Da) | 180.27 ncats.io | < 500 drugbank.com | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 drugbank.com | Yes |

| Hydrogen Bond Acceptors | 2 (N atoms) | ≤ 10 drugbank.com | Yes |

| Calculated logP (ClogP) | < 5 (Predicted) | ≤ 5 wikipedia.org | Yes |

Beyond these simple rules, comprehensive ADMET profiles are predicted using web-based applications and software. nuph.edu.uajppres.com For thiourea derivatives, these in silico tools predict various pharmacokinetic parameters. Studies on similar compounds indicate that they often show good intestinal absorption. jppres.com The volume of distribution (Vd) prediction helps determine if a compound is more concentrated in plasma or tissues. jppres.com Furthermore, predictions on metabolism can indicate if a compound is likely to be processed by liver enzymes, while assessments of blood-brain barrier (BBB) penetration are crucial for drugs targeting the central nervous system. nuph.edu.uajppres.com

| ADMET Parameter | General Predicted Outcome for Thiourea Derivatives | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | High nuph.edu.ua | Predicts good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Variable | Models permeability across the intestinal epithelial cell barrier. researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Generally low jppres.com | Indicates whether the compound can enter the central nervous system. |

| Metabolism | Likely metabolized in the liver nuph.edu.ua | Predicts clearance and potential for drug-drug interactions. |

| Total Clearance | Variable | Measures the efficiency of drug elimination from the body. mdpi.com |

| Toxicity | Variable; potential for mutagenicity or cardiotoxicity in some derivatives nuph.edu.ua | Early flag for potential safety issues. |

Prediction of Binding Affinities and Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. farmaciajournal.comuobabylon.edu.iq This method is instrumental in drug design for predicting the binding affinity and interaction patterns between a potential drug (ligand) and its biological target. farmaciajournal.commdpi.com The process involves generating various conformations of the ligand within the active site of the protein and scoring them based on their binding energy, with lower energy scores typically indicating a more stable interaction. farmaciajournal.comksu.edu.tr

Thiourea derivatives are known to interact with a variety of biological targets, including enzymes like kinases and urease. nih.govbiointerfaceresearch.com The thiourea moiety itself is a key pharmacophore, capable of forming crucial interactions that stabilize the ligand-protein complex. biointerfaceresearch.com The nitrogen atoms of the N-H groups act as hydrogen bond donors, while the sulfur atom can serve as a hydrogen bond acceptor. biointerfaceresearch.comresearchgate.net These hydrogen bonds are fundamental to the binding of thiourea derivatives to many protein targets. mdpi.com

In addition to hydrogen bonding, the aromatic rings, such as the 2,6-dimethylphenyl group in N-(2,6-Dimethylphenyl)thiourea, contribute to binding through hydrophobic and π-π interactions within the hydrophobic pockets of target proteins. biointerfaceresearch.commdpi.com

Computational studies on various N-aryl thioureas have identified key interactions with several protein classes:

Kinases (e.g., BRAF, MK-2): Thiourea derivatives can inhibit kinases by forming hydrogen bonds with key amino acid residues in the ATP-binding site, such as glutamate, aspartate, and leucine. mdpi.combiointerfaceresearch.com The phenyl ring often engages in hydrophobic interactions that provide additional stability. biointerfaceresearch.com

Urease: Docking studies show that thiourea compounds can bind competitively to the urease active site, with the thiocarbonyl sulfur interacting with the nickel ions of the metalloenzyme. nih.govacs.org

Other Enzymes (e.g., HDAC): Some derivatives have been shown to interact with histone deacetylase (HDAC) by coordinating with the zinc ion in the active site. nih.gov

The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction. nih.gov For example, molecular docking of N-allylthiourea derivatives with BRAF protein kinase revealed strong binding affinities, indicating an inhibitory effect. biointerfaceresearch.com These in silico predictions guide the synthesis of new derivatives with improved potency and selectivity for their intended biological targets. mdpi.com

| Protein Target Class | Key Interacting Residues/Features | Types of Interactions | Reference |

|---|---|---|---|

| Protein Kinases (e.g., BRAF, VEGFR2) | Aspartate, Glutamate, Leucine | Hydrogen Bonding (N-H groups), Hydrophobic Interactions (Aryl ring) | biointerfaceresearch.com |

| Urease | Ni(II) ions, Histidine | Coordination (Sulfur atom), Hydrogen Bonding | nih.govacs.org |

| Histone Deacetylase (HDAC) | Zinc ion, Glycine | Metal Coordination, Hydrogen Bonding | nih.gov |

| DNA | Base pairs (e.g., DA, DC) | Intercalation (Aromatic rings), Minor Groove Binding | biointerfaceresearch.com |

Pharmacological and Biological Research of N 2,6 Dimethylphenyl Thiourea

Biological Activity Spectrum of Thiourea (B124793) Derivatives

Antimicrobial Activity (Antibacterial, Antifungal)

Thiourea derivatives have been extensively investigated for their potential to combat microbial infections, demonstrating activity against a range of bacterial and fungal pathogens. nih.govufba.brmdpi.com

Antibacterial Activity: The antibacterial efficacy of thiourea derivatives often shows selectivity, with many compounds being more effective against Gram-positive bacteria than Gram-negative bacteria. nih.govufba.br For instance, a study on N-phenyl and N-benzoylthiourea derivatives revealed selective activity against Gram-positive strains such as Bacillus subtilis, Staphylococcus aureus, and Micrococcus luteus. ufba.br Similarly, another study synthesized a series of unsymmetrical thiourea derivatives and tested them against bacteria like E. coli, S. flexneri, P. aeruginosa, and S. typhi, finding moderate antibacterial effects compared to the standard drug Cephradine. nih.gov The presence of halogens or other electron-withdrawing groups on the phenyl ring can influence the antibacterial potency. mdpi.com

Table 1: Antibacterial Activity of Selected Thiourea Derivatives

| Compound | Bacterial Strain | Activity/Observation | Reference |

|---|---|---|---|

| 1-Cyclohexyl-3-(2,4-dimethylphenyl) thiourea | E. coli, S. flexneri, P. aeruginosa, S. typhi | Demonstrated moderate activity with inhibition zones ranging from 8 to 15 mm. | nih.gov |

| N-benzoylthiourea derivatives | B. subtilis, S. aureus, M. luteus | Showed selective and potent inhibition with low MIC values (3.1–6.3 µg/cm³ for the most active compound). | ufba.br |

| 2-((4-Methylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide derivatives | S. aureus, P. aeruginosa, K. pneumoniae | Activity varied based on halogen substitutions on the N-phenyl ring. | mdpi.com |

Antifungal Activity: The antifungal properties of thiourea derivatives have been demonstrated against various fungal and yeast species. mdpi.comnih.govmdpi.com In some cases, the antifungal activity of these compounds is more pronounced than their antibacterial effects. nih.gov One study highlighted that N-acyl thiourea derivatives containing a thiazole (B1198619) moiety exhibited broad-spectrum antifungal activity. mdpi.com Research on thiourea derivatives of 2-thiophenecarboxylic acid showed a notable inhibitory effect against the multidrug-resistant yeast Candida auris, particularly on its biofilm growth and microbial adherence. mdpi.comnih.gov The ortho-methylated derivative, in particular, displayed the highest antifungal activity. mdpi.comnih.gov Furthermore, phenylenedithiourea derivatives have been synthesized and screened, with some showing strong antifungal activities comparable to ketoconazole. nih.gov

Table 2: Antifungal Activity of Selected Thiourea Derivatives

| Compound/Derivative Class | Fungal Strain | Activity/Observation | Reference |

|---|---|---|---|

| Thiourea derivatives of 2-thiophenecarboxylic acid | Candida auris | The ortho-methylated derivative (SB2) showed the highest activity, inhibiting biofilm growth and adherence. | mdpi.comnih.gov |

| Nopol-derived 1,3,4-thiadiazole-thiourea compounds | P. piricola, C. arachidicola, A. solani | Exhibited significant inhibition rates, with some compounds surpassing the positive control, chlorothalonil. | mdpi.com |

| Phenylenedithiourea derivatives | Various fungi | Some derivatives showed strong antifungal activity comparable to ketoconazole. | nih.gov |

| Thiourea derivative ligands and their Ni²+ and Cu²+ complexes | Candida species (C. albicans, C. krusei, etc.) | Anti-yeast activity (MICs 25-100 µg/cm³) was greater than antibacterial activity. | nih.gov |

Antiviral Properties

The thiourea scaffold is recognized as an important synthon for developing agents with antiviral properties. researchgate.net Research has explored their efficacy against various viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza virus. nih.govnih.gov For example, thiourea-based non-nucleoside inhibitors of HIV reverse transcriptase have been described. ufba.br A study on adamantylthiourea derivatives reported antiviral activity against the influenza A2 virus, with one compound showing activity comparable to amantadine. nih.gov More recently, certain thiourea derivatives have been identified as having strong antiviral activity against the hepatitis B virus (HBV), comparable to existing drugs like Entecavir. biorxiv.org These compounds were shown to suppress HBV replication effectively in cell-based assays. biorxiv.org

Anticancer and Antitumor Potential

Thiourea derivatives have emerged as a promising class of compounds in cancer research, with studies demonstrating their ability to inhibit the growth of various cancer cell lines and, in some cases, reverse treatment resistance. biointerfaceresearch.commdpi.comnih.gov Their mechanism of action can involve inducing apoptosis (programmed cell death), modulating cellular signaling pathways, and inhibiting key enzymes involved in cancer progression. mdpi.comnih.gov

Numerous studies have reported the cytotoxic effects of N,N′-diarylthiourea derivatives against a panel of human cancer cell lines, including those from breast, colon, and liver cancer. biointerfaceresearch.commdpi.comnih.govnih.gov For instance, a diarylthiourea compound was found to be the most effective in suppressing the growth of MCF-7 breast cancer cells, with an IC₅₀ value of 338.33 µM, while showing no cytotoxic effects on normal human lung cells. mdpi.com Another study on 3-(trifluoromethyl)phenylthiourea (B159877) analogs found them to be highly cytotoxic against human colon (SW480, SW620) and prostate (PC3) cancer cells, with some derivatives showing higher potency and selectivity than the reference drug cisplatin. nih.gov These compounds were found to induce apoptosis and inhibit the secretion of interleukin-6, a cytokine involved in cancer progression. nih.gov The anticancer activity is often linked to the inhibition of specific enzymes like Epidermal Growth Factor Receptor (EGFR). nih.gov

Table 3: Cytotoxic Activity of Selected Thiourea Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ Value / Activity | Reference |

|---|---|---|---|

| Diarylthiourea (compound 4) | MCF-7 (Breast) | 338.33 ± 1.52 µM | mdpi.com |

| 1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW480 (Colon) | 1.5 ± 0.2 µM | nih.gov |

| 1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | PC3 (Prostate) | 3.4 ± 0.3 µM | nih.gov |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 µM | nih.gov |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 µM | nih.gov |

Enzyme Inhibition Studies

Thiourea derivatives are known to be effective inhibitors of various enzymes, which is a key mechanism behind their diverse pharmacological activities. mdpi.comnih.gov

α-Amylase and α-Glucosidase: Certain thiourea derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes associated with carbohydrate metabolism and type 2 diabetes. nih.govnih.gov One study screened novel thiourea derivatives and found several compounds with significant inhibitory activity against α-amylase. nih.gov A separate investigation into thioureas based on 3-aminopyridin-2(1H)-ones identified 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea as having the highest inhibitory activity against α-glucosidase, even exceeding that of the standard drug acarbose. nih.govsemanticscholar.org

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of AChE and BChE is a therapeutic strategy for Alzheimer's disease. mdpi.com Several studies have evaluated thiourea derivatives for this activity. A series of unsymmetrical thiourea derivatives, including a 2,4-dimethylphenyl analog, were tested for their inhibitory potential against AChE and BChE, though most showed high IC₅₀ values. nih.gov In another study, 1-(3-chlorophenyl)-3-cyclohexylthiourea demonstrated more promising enzyme inhibition with IC₅₀ values of 50 µg/mL and 60 µg/mL against AChE and BChE, respectively. mdpi.com

Glucose-6-Phosphatase: The compound 1,3-bis(2,6-dimethylphenyl)thiourea was among a series of derivatives synthesized and found to be very active against glucose-6-phosphatase, an enzyme involved in glucose homeostasis. hueuni.edu.vn

Sirtuin-1 (SIRT1): While not extensively detailed for 1-(2,6-Dimethylphenyl)thiourea specifically, computational studies on other thiourea derivatives suggest they are potential candidates for inhibiting SIRT1, a target in cancer therapy.

Antioxidant Effects and Free Radical Scavenging

Many thiourea derivatives have demonstrated significant antioxidant properties, acting as scavengers of free radicals. mdpi.comhueuni.edu.vnresearchgate.net This activity is typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. hueuni.edu.vnresearchgate.net

A study on 1,3-bis(2,6-dimethylphenyl)thiourea reported promising antioxidant potential. hueuni.edu.vn Another investigation into unsymmetrical thiourea derivatives, including 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea, assessed their efficacy against DPPH and ABTS free radicals. nih.gov The 2,4-dimethylphenyl derivative exhibited the lowest effectiveness in that particular series, with an IC₅₀ value of 118.05 µg/mL against DPPH, indicating that structural configuration plays a crucial role in antioxidant capacity. nih.gov Research on thiourea derivatives of 2-thiophenecarboxylic acid also confirmed their antioxidant effects, with the position of methyl groups on the aromatic ring significantly influencing the activity. mdpi.comnih.gov

Table 4: Antioxidant Activity of Selected Thiourea Derivatives

| Compound | Assay | IC₅₀ Value / Activity | Reference |

|---|---|---|---|

| 1,3-bis(3,4-dichlorophenyl)thiourea | DPPH & ABTS | Reported as more active than other derivatives in the series. | hueuni.edu.vn |

| 1-Cyclohexyl-3-(2,4-dimethylphenyl) thiourea | DPPH | 118.05 µg/mL | nih.gov |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | DPPH | 1.3 x 10⁻³ M | hueuni.edu.vn |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | ABTS | 1.1 x 10⁻³ M | hueuni.edu.vn |

Other Reported Bioactivities

The broad biological profile of thiourea derivatives extends to several other therapeutic areas.

Antiparasitic Activity: Thiourea derivatives have been investigated as potential agents against various parasites. mdpi.comcnrs.fr Studies have shown their activity against Leishmania amazonensis, the protozoan responsible for leishmaniasis. The introduction of a piperazine (B1678402) ring into the thiourea structure was found to enhance potency and selectivity, identifying a promising new class of anti-leishmanial agents. mdpi.com

Antihypertensive and Other Activities: While specific data on the antihypertensive, antisecretory, antispasmodic, or anti-ulcerogenic activities of 1-(2,6-Dimethylphenyl)thiourea is not readily available, the general class of thiourea derivatives has been noted for a wide range of pharmacological effects, including antihyperlipidemic and antiallergic properties. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of N-(2,6-Dimethylphenyl)thiourea Analogues

The core structure of N-(2,6-Dimethylphenyl)thiourea serves as a scaffold for the development of new therapeutic agents. Structure-Activity Relationship (SAR) studies are pivotal in deciphering how chemical alterations to this parent molecule affect its biological efficacy. These studies explore the impact of different functional groups, their stereochemical arrangement, and other molecular properties on the compound's interaction with biological targets.

Influence of Substituents on Biological Potency

The biological activity of thiourea derivatives can be significantly altered by the introduction of various substituents at different positions on the molecule. Research has shown that both the electronic properties and the bulk of these substituents play a crucial role in determining the potency and even the type of biological activity observed.

For instance, the introduction of electron-withdrawing groups, such as chlorine atoms, onto the phenyl ring has been found to enhance the kinase inhibition potency of N-phenylthiourea analogues. This is thought to occur by increasing the electrophilicity of the thiourea group. Conversely, the addition of bulky moieties like indole (B1671886) can lead to different mechanisms of action, such as improved DNA intercalation.

In the context of antibacterial activity, the number of N-alkyl substituents on the thiourea core is a key determinant of efficacy. asianpubs.org An increase in N-alkyl groups can lead to decreased polarity and charge, alongside increased polarizability, resulting in a more hydrophobic character. This enhanced hydrophobicity is believed to facilitate stronger dispersion interactions between the thiourea derivative and bacterial biomolecules, thereby boosting antibacterial effects. asianpubs.org Studies on N-alkyl substituted thiourea derivatives have shown that tetramethylthiourea (B1220291) exhibits high biological activity against tested bacteria, suggesting that increased alkyl substitution at the nitrogen sites is beneficial. asianpubs.org

In the search for antiprotozoal agents, particularly against Leishmania amazonensis, modifications have demonstrated that increasing the lipophilicity of the substituent derived from isothiocyanate can lead to a decrease in activity. mdpi.com However, the incorporation of a piperazine ring into the structure of N,N'-disubstituted thioureas has been shown to significantly enhance both the potency and selectivity against the parasite. mdpi.com

Table 1: Influence of Substituents on the Biological Activity of N-(2,6-Dimethylphenyl)thiourea Analogues

| Substituent/Modification | Effect on Biological Activity | Potential Mechanism |

|---|---|---|

| Chlorine on phenyl ring | Increased kinase inhibition | Enhanced electrophilicity of the thiourea group. |

| Indole moiety | Improved DNA intercalation | - |

| Increased N-alkyl groups | Enhanced antibacterial activity | Increased hydrophobicity and dispersion interactions. asianpubs.org |

| Piperazine ring | Enhanced anti-leishmanial potency | - |

| Increased lipophilicity (from isothiocyanate) | Decreased anti-leishmanial activity | - |

Stereochemical Considerations and Activity

While 1-(2,6-Dimethylphenyl)thiourea itself is an achiral molecule, the introduction of chiral centers into its analogues can have a profound impact on their biological activity. ncats.io The spatial arrangement of atoms, or stereochemistry, can dictate how a molecule fits into the binding site of a biological target, such as an enzyme or receptor.

Studies on chiral thiourea derivatives have been particularly prominent in the development of potential anticancer agents. nih.gov Research has demonstrated that the stereochemistry of amino acid residues incorporated into thiourea structures significantly affects their tumor growth inhibitory activity. nih.govresearchgate.net For example, specific stereoisomers of chiral thiourea compounds have exhibited higher anticancer activity against various cancer cell lines, including colon, melanoma, ovarian, and breast cancer, when compared to the standard drug 5-fluorouracil. nih.gov This highlights the importance of controlling the three-dimensional structure of these molecules to optimize their therapeutic effect.

Computational Approaches in SAR Elucidation

In recent years, computational methods have become indispensable tools for understanding and predicting the structure-activity relationships of thiourea derivatives. Techniques such as molecular docking and Density Functional Theory (DFT) studies provide valuable insights into how these molecules interact with their biological targets at an atomic level. researchgate.netzenodo.org

Molecular docking simulations can predict the binding affinity and orientation of a ligand within the active site of a protein. For instance, in the context of anticancer research, docking studies have been used to investigate the interaction of thiourea derivatives with Sirtuin-1 (SIRT1), a histone deacetylase enzyme implicated in cancer. researchgate.net These studies have identified key amino acid residues, such as PheA:297, that are crucial for the interaction and have helped in identifying compounds with the lowest binding energy, indicating a potentially stronger inhibitory effect. researchgate.net

DFT studies are employed to calculate the structural and electronic properties of molecules, such as bond parameters, harmonic vibration frequencies, and energy gaps. zenodo.orgwaset.org These calculations help in correlating the electronic structure of thiourea analogues with their biological activity. For example, a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be associated with higher reactivity and potentially greater biological activity. zenodo.org

Mechanistic Investigations of Biological Action

Understanding the precise mechanism by which N-(2,6-Dimethylphenyl)thiourea and its analogues exert their biological effects is crucial for their development as therapeutic agents. This involves identifying their specific molecular targets and elucidating how they modulate cellular pathways.

Molecular Target Identification and Validation

The diverse biological activities reported for thiourea derivatives suggest that they can interact with a variety of molecular targets. Identifying these targets is a key step in understanding their mechanism of action.

For certain thiourea derivatives, the enzyme Sirtuin-1 (SIRT1) has been identified as a potential molecular target for anticancer activity. researchgate.net In the realm of antibacterial agents, the enzyme enoyl-acyl carrier protein reductase (FabI) from E. coli has been pinpointed as a target. nih.gov Thiourea derivatives have also been investigated as kinase inhibitors, which play a critical role in cell signaling and are often dysregulated in cancer. researchgate.net Other identified targets include tubulin, the building block of microtubules, making some derivatives mitotic inhibitors. researchgate.net Furthermore, enzymes such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) have been explored as targets for the anti-inflammatory effects of these compounds. mdpi.com

Table 2: Identified Molecular Targets for Thiourea Analogues

| Biological Activity | Molecular Target |

|---|---|

| Anticancer | Sirtuin-1 (SIRT1) researchgate.net |

| Anticancer | Kinases researchgate.net |

| Anticancer | Tubulin researchgate.net |

| Antibacterial | Enoyl-acyl carrier protein reductase (FabI) nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX-1, COX-2), 5-Lipoxygenase (5-LOX) mdpi.com |

Modulation of Cellular Pathways

The interaction of thiourea derivatives with their molecular targets can trigger a cascade of events that modulate various cellular pathways. For example, thiourea has been shown to inhibit the proliferation of mouse mesangial cells. nih.gov This effect is linked to interference with the generation of products from the lipoxygenase pathway and the scavenging of reactive oxygen species. nih.gov The stimulation of cell proliferation by agents like phorbol (B1677699) myristate acetate (B1210297) (PMA) or fetal calf serum (FCS) was inhibited by thiourea, suggesting a role for lipoxygenase products and reactive oxygen species in mesangial cell proliferation that can be modulated by thiourea compounds. nih.gov

By inhibiting enzymes like SIRT1, thiourea derivatives can influence histone deacetylation, thereby affecting gene expression and cellular processes such as apoptosis and cell cycle progression, which are critical in cancer development. researchgate.net Similarly, by inhibiting kinases, these compounds can block signaling pathways that promote cell division and survival. researchgate.net

Interaction with Macromolecules (e.g., Enzymes, Receptors, DNA)

Extensive literature searches did not yield specific studies detailing the direct interaction of 1-(2,6-Dimethylphenyl)thiourea with biological macromolecules such as enzymes, receptors, or DNA. While the broader class of thiourea derivatives has been investigated for such interactions, data focusing solely on 1-(2,6-Dimethylphenyl)thiourea is not available in the reviewed scientific literature.

Research on structurally similar compounds and the general class of thioureas indicates potential for various biological activities, which are typically driven by interactions with macromolecules. For instance, various substituted thiourea derivatives have been reported to exhibit enzyme inhibitory activity, interact with specific receptors, and bind to DNA. However, in the absence of direct experimental evidence for 1-(2,6-Dimethylphenyl)thiourea, any discussion on its specific interactions would be speculative.

Therefore, this section cannot be populated with the detailed research findings and data tables as requested, due to the lack of available scientific research on this specific compound's macromolecular interactions.

Applications and Future Research Directions

Potential in Drug Discovery and Medicinal Chemistry

Thiourea (B124793) and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets. nih.gov The (thio)urea functional group can form stable hydrogen bonds, a key interaction for binding to enzymes and receptors. bohrium.com This has led to the development of numerous approved drugs containing the thiourea moiety for treating a variety of diseases. bohrium.comnih.gov

The potential applications for thiourea derivatives, including structures like 1-(2,6-dimethylphenyl)thiourea, are extensive. Research has demonstrated their efficacy as anticancer, antibacterial, antiviral, anti-inflammatory, and antituberculosis agents. nih.govmdpi.com The anticancer promise of thiourea derivatives is particularly noteworthy, with studies showing they can inhibit the growth of various cancer cell lines. mdpi.combiointerfaceresearch.com Their mechanism of action can involve targeting multiple pathways involved in cancer development, making them attractive candidates for overcoming drug resistance. biointerfaceresearch.com

Table 1: Investigated Biological Activities of Various Thiourea Derivatives

| Biological Activity | Therapeutic Area | Examples of Investigated Targets/Pathways |

|---|---|---|

| Anticancer | Oncology | Kinase inhibition, DNA intercalation, Urease inhibition, Enzyme inhibition nih.govbiointerfaceresearch.comacs.org |

| Antimicrobial | Infectious Diseases | Inhibition of mycolic acid production (Tuberculosis) mdpi.com |

| Antiviral | Infectious Diseases | HIV Reverse Transcriptase inhibition scribd.com |

| Anti-inflammatory | Immunology | Modulation of cellular signaling cascades mdpi.com |

| Neuroprotective | Neurology | Dopamine agonists for Parkinson's disease nih.gov |

While direct studies on the therapeutic activities of 1-(2,6-dimethylphenyl)thiourea are not extensively documented, the proven bioactivity of the broader thiourea class provides a strong rationale for its investigation as a lead compound in various drug discovery programs.

Role in Agrochemicals and Materials Science

The utility of thiourea derivatives extends beyond medicine into the realms of agriculture and materials science. In agriculture, these compounds have been developed as fungicides, insecticides, herbicides, and plant growth regulators. researchgate.netsemanticscholar.orgnih.gov They can protect crops by inhibiting the growth and reproduction of pathogens. nih.gov The structural diversity of thiourea derivatives allows for the fine-tuning of their activity against specific agricultural pests and diseases. nih.gov

In the field of materials science, thiourea compounds are explored for their unique chemical properties. They serve as versatile intermediates in organic synthesis for creating various heterocyclic compounds. nih.gov Some derivatives have been investigated for applications in electronics, such as in organic semiconductors. The thiourea group can facilitate charge transfer, a crucial property for use in components like thin-film transistors.

N-(2,6-Dimethylphenyl)thiourea as a Metabolite in Biological Systems

A significant and well-documented role of N-(2,6-Dimethylphenyl)thiourea is as a metabolite of the veterinary drug xylazine (B1663881). nih.govmadbarn.com Xylazine, a sedative and analgesic used in animals, undergoes extensive metabolism in the body. nih.govusdoj.gov Studies have identified N-(2,6-Dimethylphenyl)thiourea as a major metabolite of xylazine in horses and also when xylazine is incubated with rat liver microsomes in vitro. nih.govmadbarn.comcaymanchem.com

The formation of this metabolite occurs through the opening of the thiazine (B8601807) ring of the parent xylazine molecule. nih.govmadbarn.com Its identification is crucial for pharmacokinetic studies and for developing analytical methods to detect xylazine use, particularly in the context of animal doping control. caymanchem.com The presence of N-(2,6-Dimethylphenyl)thiourea in urine serves as a marker for exposure to xylazine. caymanchem.com

Table 2: Major Identified Metabolites of Xylazine

| Metabolite Name | Method of Identification | Biological Matrix |

|---|---|---|

| N-(2,6-dimethylphenyl)thiourea | LC/MS/MS, GC/MS | Horse Urine, Rat Liver Microsomes nih.gov |

| 2-(4'-hydroxy-2',6'-dimethylphenylamino)-5,6-dihydro-4H-1,3-thiazine | LC/MS/MS | Horse Urine, Rat Liver Microsomes nih.gov |

| 2-(3'-hydroxy-2',6'-dimethylphenylamino)-5,6-dihydro-4H-1,3-thiazine | LC/MS/MS | Horse Urine, Rat Liver Microsomes nih.gov |

Emerging Research Areas and Unexplored Bioactivities

The broad spectrum of biological activities associated with the thiourea scaffold suggests numerous unexplored avenues for 1-(2,6-dimethylphenyl)thiourea and its analogues. mdpi.commdpi.com Emerging research focuses on designing and synthesizing novel derivatives to probe their potential against a wider range of therapeutic targets. researchgate.netnih.gov

Key areas for future investigation include: